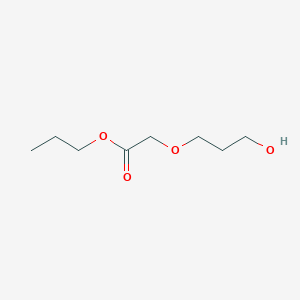
3-Formyl-9H-carbazol-2-YL acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-9H-carbazol-2-YL acetate: is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability . These properties make them suitable for various applications in optoelectronics, photovoltaics, and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-9H-carbazol-2-YL acetate typically involves the formylation of 9H-carbazole followed by acetylation. The formylation can be achieved using Vilsmeier-Haack reaction, where 9H-carbazole reacts with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The resulting 3-formyl-9H-carbazole is then acetylated using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Formyl-9H-carbazol-2-YL acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Carboxy-9H-carbazol-2-YL acetate.
Reduction: 3-Hydroxymethyl-9H-carbazol-2-YL acetate.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formyl-9H-carbazol-2-YL acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Formyl-9H-carbazol-2-YL acetate involves its interaction with molecular targets through its functional groups. The formyl group can participate in hydrogen bonding and nucleophilic addition reactions, while the acetate group can undergo hydrolysis or substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
9H-Carbazole: The parent compound with similar structural features but lacks the formyl and acetate groups.
3-Formyl-9H-carbazole: Similar to 3-Formyl-9H-carbazol-2-YL acetate but without the acetate group.
9H-Carbazol-2-YL acetate: Similar to this compound but without the formyl group.
Uniqueness: this compound is unique due to the presence of both formyl and acetate groups, which enhance its reactivity and potential for functionalization. This makes it a versatile intermediate for synthesizing a wide range of derivatives with tailored properties for specific applications .
Properties
CAS No. |
90706-04-0 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
(3-formyl-9H-carbazol-2-yl) acetate |
InChI |
InChI=1S/C15H11NO3/c1-9(18)19-15-7-14-12(6-10(15)8-17)11-4-2-3-5-13(11)16-14/h2-8,16H,1H3 |
InChI Key |
LUDUCKZUJRTYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1C=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


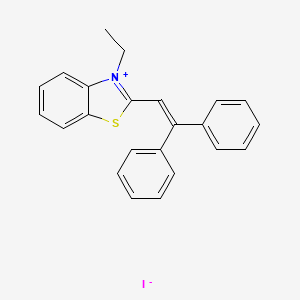
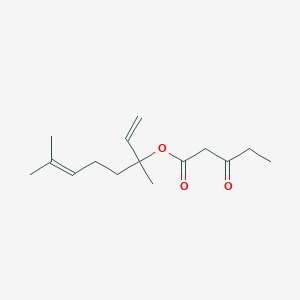
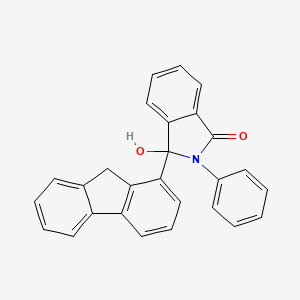
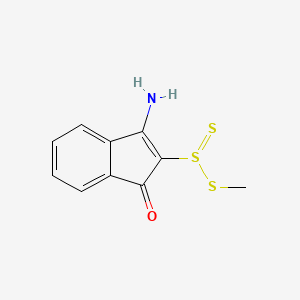



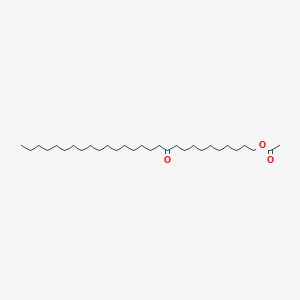


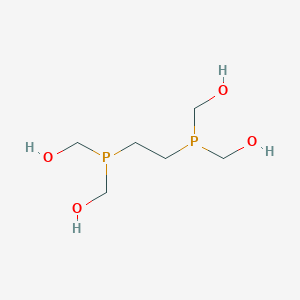
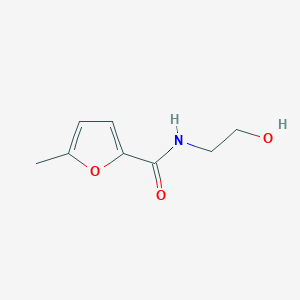
![3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]](/img/structure/B14358327.png)
